ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- A 3,4-dimethylbenzamido substituent at position 5, which enhances steric bulk and lipophilicity.
- An ethyl carboxylate ester at position 1, improving solubility compared to free carboxylic acids.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-6-5-13(2)14(3)11-15)19(18)23(30)28(27-20)17-9-7-16(25)8-10-17/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOCLYLAAUNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Dimethylbenzamido Moiety: This step involves the formation of an amide bond between the thieno[3,4-d]pyridazine core and the dimethylbenzamido group, typically using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,4-d]Pyridazine Derivatives
Compound BB00647 (CAS 851950-78-2)
- Structure: Ethyl 3-(4-chlorophenyl)-5-[2-(4-chlorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate .
- Key Differences :
- Substitution at position 5: 2-(4-chlorophenyl)acetamido vs. 3,4-dimethylbenzamido in the target compound.
- Molecular weight: 502.37 g/mol (BB00647) vs. ~518 g/mol (estimated for the target compound).
Thiophene-Based Anticancer Agents
Example Compounds from :
- Compound 16 : 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid.
- Compound 19b : 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid.
- Comparison: Core Structure: Pyrrolo-pyrimidine vs. thieno[3,4-d]pyridazine in the target compound. Activity: Both compounds exhibited higher anticancer activity than doxorubicin in vitro . Structural Insights: The 4-chlorophenyl group is a common feature, suggesting its role in enhancing cytotoxicity.
Anti-inflammatory 1,3,4-Oxadiazole Derivatives
Compounds IIIa and IIIb ():
- Structure : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa) and its dimethoxy analog (IIIb).
- Activity : Reduced carrageenan-induced edema by 59.5–61.9% at 100 mg/kg (oral), with low toxicity (SI = 0.75–0.83) .
- Comparison: The target compound’s thienopyridazine core may offer different binding modes compared to oxadiazoles. Both classes leverage halogenated aryl groups (e.g., 4-chlorophenyl) for bioactivity.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Compounds
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and biological activities. This article delves into its biological activity, focusing on receptor interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with an ethyl ester at the carboxylate position and a 4-chlorophenyl group at the 3-position. The presence of a dimethylbenzamide moiety at the 5-position contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O3S |
| Molecular Weight | 376.88 g/mol |
| Chemical Class | Thieno[3,4-d]pyridazine |
Adenosine Receptor Modulation
Research indicates that this compound acts primarily as an allosteric modulator of the human adenosine A1 receptor. It stabilizes agonist-receptor-G protein ternary complexes, enhancing receptor activity in various biological assays. This modulation can lead to significant effects on downstream signaling pathways, particularly those involving ERK1/2 phosphorylation, which is crucial for cellular responses in various physiological contexts.
- Mechanism of Action:
- Acts as both an antagonist and an inverse agonist in specific assays.
- Modulates adenosine receptor activity through allosteric mechanisms.
Therapeutic Potential
The compound's interaction with adenosine receptors suggests potential therapeutic applications in treating conditions such as:
- Cardiovascular diseases: By modulating heart rate and vascular tone.
- Neurological disorders: Potential benefits in conditions where adenosine signaling is implicated, such as epilepsy or neurodegenerative diseases.
Pharmacological Evaluation
A study evaluating various thieno[3,4-d]pyridazine derivatives found that compounds similar to this compound exhibited significant anti-inflammatory and anticancer activities. The unique combination of substituents in this compound may confer distinct biological activities compared to other derivatives.
Comparative Analysis of Related Compounds
A comparative analysis of several thieno[3,4-d]pyridazine derivatives highlights the diversity within this class and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Methoxy group | Anti-inflammatory properties |
| Ethyl 5-(cyclopentanecarbonylamido)-thieno[3,4-d]pyridazine | Cyclopentane amide | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
